Cas no 52178-91-3 (7-methoxy-1,2-dihydronaphthalene)

7-Methoxy-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative featuring a methoxy group at the 7-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex polycyclic structures. Its partially hydrogenated naphthalene core offers reactivity for further functionalization, while the methoxy group enhances electron density, facilitating electrophilic aromatic substitution or metal-catalyzed coupling reactions. The compound is of interest in pharmaceutical and materials chemistry due to its potential as a building block for bioactive molecules or conjugated systems. It is typically handled under inert conditions to preserve its stability. Purity and structural integrity are critical for its applications in research and industrial processes.
7-methoxy-1,2-dihydronaphthalene structure
52178-91-3 structure
Product Name:7-methoxy-1,2-dihydronaphthalene
CAS No:52178-91-3
MF:C11H12O
MW:160.212383270264
CID:1579845
PubChem ID:594778
Update Time:2025-06-26

7-methoxy-1,2-dihydronaphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1,2-dihydro-7-methoxy-
    • 7-methoxy-1,2-dihydronaphthalene
    • G42323
    • 6-methoxy-3,4-dihydronaphthalene
    • 7-methoxy-1,2-dihydro-naphthalene
    • CCA17891
    • EN300-172470
    • SCHEMBL1479378
    • 52178-91-3
    • 7-Methoxy-1,2-dihydronaphthalene #
    • DTXSID00344158
    • Inchi: 1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3
    • InChI Key: OAWCMXCTQPOKQN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C=CCCC=2C=1

Computed Properties

  • Exact Mass: 160.08886
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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7-methoxy-1,2-dihydronaphthalene Related Literature

Additional information on 7-methoxy-1,2-dihydronaphthalene

Introduction to 7-Methoxy-1,2-Dihydronaphthalene (CAS No. 52178-91-3)

7-Methoxy-1,2-dihydronaphthalene (CAS No. 52178-91-3) is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic ring system and the presence of a methoxy group, which imparts specific chemical and biological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 7-methoxy-1,2-dihydronaphthalene.

Chemical Structure and Synthesis

The molecular formula of 7-methoxy-1,2-dihydronaphthalene is C11H12O. The compound features a naphthalene backbone with a methoxy group attached to the 7th carbon atom. This structure provides a balance between aromatic stability and functional group reactivity, making it an attractive molecule for various synthetic transformations. The synthesis of 7-methoxy-1,2-dihydronaphthalene can be achieved through several methods, including the methylation of 7-hydroxy-1,2-dihydronaphthalene using methyl iodide in the presence of a base such as potassium carbonate.

Physical and Chemical Properties

7-Methoxy-1,2-dihydronaphthalene is a colorless liquid with a characteristic aromatic odor. It has a molecular weight of 164.20 g/mol and a boiling point of approximately 250°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. Its solubility characteristics make it suitable for use in various chemical reactions and formulations.

The methoxy group in 7-methoxy-1,2-dihydronaphthalene can participate in nucleophilic substitution reactions, making it useful as an intermediate in the synthesis of more complex molecules. Additionally, the presence of the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.

Biological Activity and Applications

7-Methoxy-1,2-dihydronaphthalene has been studied for its potential biological activities. Recent research has shown that compounds with similar structures exhibit anti-inflammatory and antioxidant properties. For instance, studies have demonstrated that certain methoxylated naphthalenes can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 7-methoxy-1,2-dihydronaphthalene could have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory properties, 7-methoxy-1,2-dihydronaphthalene has also been investigated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage to cells and tissues. Research has shown that methoxylated naphthalenes can effectively scavenge free radicals and protect cellular components from oxidative damage.

Laboratory Applications

In laboratory settings, 7-methoxy-1,2-dihydronaphthalene is used as a model compound for studying various chemical reactions and mechanisms. Its well-defined structure makes it an ideal candidate for investigating the effects of functional groups on reaction outcomes. For example, it has been used in studies on electrophilic aromatic substitution reactions and Diels-Alder cycloadditions.

The compound's stability under different reaction conditions also makes it useful for developing new synthetic methodologies. Researchers have explored its use in transition metal-catalyzed reactions and photochemical transformations. These studies have contributed to the development of more efficient and selective synthetic routes for producing complex organic molecules.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 7-methoxy-1,2-dihydronaphthalene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and inhalation. Additionally, the compound should be stored in tightly sealed containers away from heat sources and incompatible materials.

In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately. If skin contact occurs, wash the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.

Conclusion

7-Methoxy-1,2-dihydronaphthalene (CAS No. 52178-91-3) is a valuable compound with a rich array of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure provides a foundation for diverse synthetic transformations and biological activities. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in both academic and industrial settings.

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